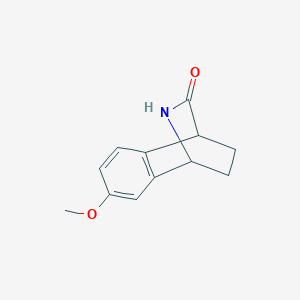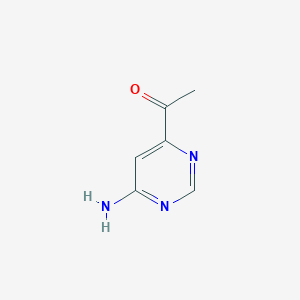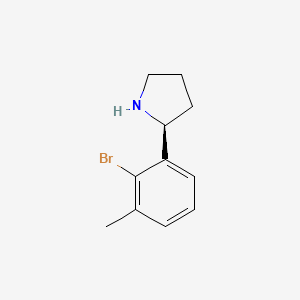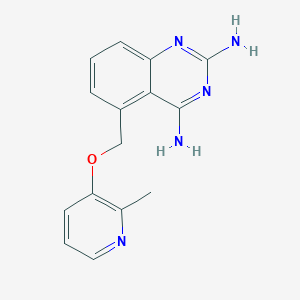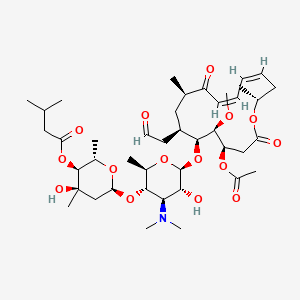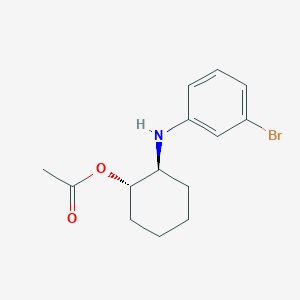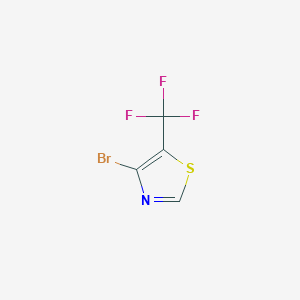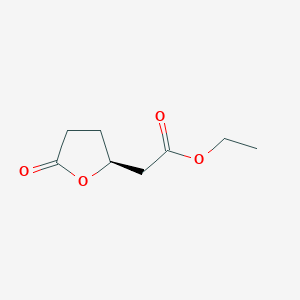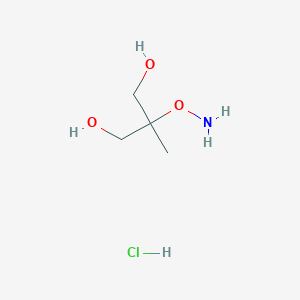
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties This compound is characterized by the presence of an aminooxy group, which imparts distinct reactivity and functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride typically involves the reaction of 2-methylpropane-1,3-diol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the aminooxy group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of oximes and other derivatives.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride involves the interaction of the aminooxy group with specific molecular targets. The compound can form stable oxime linkages with carbonyl-containing molecules, thereby inhibiting enzyme activity or altering protein function. This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride include:
Aminooxyacetic acid: Known for its ability to inhibit aminotransferase enzymes.
Hydroxylamine hydrochloride: Used as a precursor in the synthesis of aminooxy compounds.
Oxime derivatives: Compounds that contain the oxime functional group and exhibit similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure that combines the aminooxy group with a diol backbone. This combination enhances its reactivity and makes it a versatile reagent in various chemical and biochemical applications.
Propiedades
Fórmula molecular |
C4H12ClNO3 |
|---|---|
Peso molecular |
157.59 g/mol |
Nombre IUPAC |
2-aminooxy-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO3.ClH/c1-4(2-6,3-7)8-5;/h6-7H,2-3,5H2,1H3;1H |
Clave InChI |
JNVCODWKBRLLMO-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



